molecular formula C7H5NaO3 B1681035 Sodium 3-hydroxybenzoate CAS No. 7720-19-6

Sodium 3-hydroxybenzoate

Cat. No.: B1681035
CAS No.: 7720-19-6
M. Wt: 160.1 g/mol
InChI Key: UZLYOWSQVRAOBL-UHFFFAOYSA-M
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Description

Sodium 3-hydroxybenzoate is the sodium salt of 3-hydroxybenzoic acid, also known as m-hydroxybenzoic acid. It is a white, odorless solid that is soluble in water and ethanol. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Target of Action

Sodium 3-hydroxybenzoate, also known as m-hydroxybenzoate, is a derivative of benzoic acid and is known to interact with various targets. It is an important intermediate in the biodegradation of many aromatic hydrocarbons . The compound’s primary targets are enzymes involved in these degradation pathways, such as 3-hydroxybenzoate 6-hydroxylase .

Mode of Action

The mode of action of this compound involves its interaction with these enzymes. For instance, 3-hydroxybenzoate 6-hydroxylase, an NADH-dependent flavoprotein, can convert 3-hydroxybenzoate . The relative position of the hydroxylic and the carboxylic group in the isomeric hydroxybenzoate anions is known to have a large impact on transport properties of this species .

Pharmacokinetics

A study on mice and cynomolgus monkeys showed that this compound was quickly absorbed and eliminated after oral administration . The compound was widely distributed in mice tissues, with the highest concentration in kidney and liver .

Result of Action

The result of this compound’s action is the conversion of 3-hydroxybenzoate into other compounds that can be further metabolized in the body. This is part of the body’s process of breaking down aromatic hydrocarbons .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the mobility and hydration of hydroxybenzoates in aqueous solutions can be influenced by the position of the –OH group on the aromatic ring . Furthermore, the compound’s action can be influenced by its concentration, as at sufficiently high concentrations, hydroxybenzoate anions in aqueous solutions form clusters of various sizes and shapes .

Comparison with Similar Compounds

  • Salicylic Acid
  • p-Hydroxybenzoic Acid
  • Protocatechuic Acid
  • Gentisic Acid
  • 3,5-Dihydroxybenzoic Acid
  • Vanillic Acid
  • Syringic Acid
  • Gallic Acid
  • Ellagic Acid

This comprehensive overview highlights the significance of sodium 3-hydroxybenzoate in various fields and its unique properties compared to similar compounds

Properties

IUPAC Name

sodium;3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLYOWSQVRAOBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99-06-9 (Parent)
Record name Sodium 3-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00227952
Record name Sodium 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7720-19-6, 22207-58-5
Record name Sodium 3-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-hydroxy-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 3-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XP2621077
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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